molecular formula C12H11ClN2O2S B086893 3-amino-4-chloro-N-phenylbenzenesulfonamide CAS No. 94160-04-0

3-amino-4-chloro-N-phenylbenzenesulfonamide

Cat. No.: B086893
CAS No.: 94160-04-0
M. Wt: 282.75 g/mol
InChI Key: ZXDUBUVCNBHUHO-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Amino-4-chloro-N-phenylbenzenesulfonamide (CAS: 94160-04-0) is a sulfonamide derivative with the molecular formula C₁₂H₁₁ClN₂O₂S and a molecular weight of 282.75 g/mol . The structure features:

  • A benzene ring substituted with an amino (–NH₂) group at position 3 and a chlorine atom at position 2.
  • A sulfonamide (–SO₂NH–) group linked to a phenyl substituent at the nitrogen atom.

Properties

IUPAC Name

3-amino-4-chloro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDUBUVCNBHUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240887
Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
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Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94160-04-0
Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
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Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
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Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
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Record name 3-amino-4-chloro-N-phenylbenzenesulphonamide
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Record name 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloroaniline+benzenesulfonyl chlorideThis compound\text{4-chloroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 4-chloroaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of nitrobenzenesulfonamides.

    Reduction: Formation of aminobenzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Sulfonamides, including 3-amino-4-chloro-N-phenylbenzenesulfonamide, are known for their antibacterial properties. They act by inhibiting bacterial synthesis of folic acid, which is essential for bacterial growth. This compound has been synthesized and tested for its efficacy against various bacterial strains, showing promising results in overcoming antibiotic resistance issues prevalent in public health .

Case Study: Synthesis and Activity
A study demonstrated the synthesis of new benzenesulfonamide derivatives via a green electrochemical method, which included this compound as one of the derivatives. The research highlighted its potential as a lead compound for developing new antibiotics with enhanced activity against resistant strains .

Synthesis of Functional Materials
The compound has also been explored in the synthesis of functional materials due to its unique chemical structure. Its derivatives can be utilized in creating mesoporous materials and nanocomposites, which have applications in catalysis and environmental remediation.

Case Study: Electrochemical Synthesis
The electrochemical synthesis of benzenesulfonamide derivatives, including this compound, has shown that varying the applied potential can yield different products with distinct properties. This tunable nature makes it suitable for producing materials with specific functionalities tailored to applications in sensors and drug delivery systems .

Pharmacological Studies

Drug Development Research
Research involving this compound has been pivotal in drug development programs aimed at enhancing the pharmacological profiles of existing sulfonamides. The compound's structure allows for modifications that can lead to improved efficacy and reduced side effects.

Summary of Findings

The applications of this compound span multiple disciplines, showcasing its versatility as a compound. Its role in medicinal chemistry as an antibacterial agent, its analytical utility in HPLC methods, and its potential in material science highlight the importance of this compound in ongoing research and development initiatives.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and cellular regulatory mechanisms .

Comparison with Similar Compounds

Physical Properties :

  • Density: 1.466 ± 0.06 g/cm³ (predicted).
  • Boiling point: 462.9 ± 55.0 °C (predicted).
  • pKa: 8.19 ± 0.10 (indicating weak basicity) .
  • Hazard classification: IRRITANT .

Comparison with Structurally Similar Sulfonamides

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications References
3-Amino-4-chloro-N-phenylbenzenesulfonamide –NH₂ (C3), –Cl (C4), –N-phenyl sulfonamide 282.75 Irritant; potential synthetic intermediate
3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide Additional –Cl and –CH₃ on N-phenyl ring 334.22 (calculated) Structural analog with enhanced lipophilicity
4-Chloro-3-nitrobenzenesulfonamide –NO₂ (C3), –Cl (C4) instead of –NH₂ and –NPh 236.65 Research applications in chemical synthesis
E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) –Cl, indolyl group, disulfonamide ~414.3 (calculated) Antiproliferative agent; clinical cancer trials
Metolazone –CH₃, –SO₂NH₂, quinazolinone ring 365.82 Diuretic; antihypertensive
3-Chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide Benzothiophene-carboxamide, –SO₂NH₂ 376.83 (calculated) Unspecified bioactivity; heterocyclic variant

Key Differences and Implications

Substituent Effects on Bioactivity: The amino group in the target compound may enhance solubility compared to nitro (–NO₂) or methyl (–CH₃) substituents in analogs like 4-chloro-3-nitrobenzenesulfonamide . Indolyl and benzothiophene groups in E7070 and ’s compound confer antiproliferative activity, absent in the target compound .

Therapeutic Potential: E7070 and Metolazone are clinically validated (anticancer and diuretic, respectively), whereas the target compound’s applications remain unexplored beyond synthetic utility .

Synthetic Flexibility :

  • The N-phenyl group in the target compound allows for further functionalization (e.g., halogenation, methylation), as seen in ’s derivative .

Research Findings and Pharmacological Insights

  • Antitumor Sulfonamides : Compounds like E7070 disrupt cell cycle progression by decreasing S-phase fraction, a mechanism linked to their disulfonamide and indolyl groups . The target compound lacks these moieties, suggesting divergent biological targets.
  • Diuretic Agents: Metolazone’s quinazolinone ring and sulfamoyl group enable sodium excretion, highlighting how minor structural changes (e.g., ring systems) dictate therapeutic outcomes .
  • Heterocyclic Variants : Benzothiophene and oxadiazole-containing sulfonamides () exhibit unique bioactivity profiles, emphasizing the role of heterocycles in drug design .

Biological Activity

3-Amino-4-chloro-N-phenylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The mechanism of action of this compound involves:

  • Enzyme Inhibition: The sulfonamide moiety mimics the structure of natural substrates, allowing it to bind to the active sites of specific enzymes, thereby inhibiting their activity. This is particularly relevant in the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth.
  • Signal Transduction Modulation: The compound may also influence various cellular pathways by interacting with receptors involved in inflammatory responses and metabolic regulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to traditional antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interference with folate biosynthesis pathways .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. These findings highlight its potential as a therapeutic agent in oncology .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical and Pharmaceutical Research evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL .

Study 2: Anticancer Activity

In a research article examining the anticancer effects of sulfonamides, this compound was tested on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM for certain cancer types. The study suggested that the compound activates apoptotic pathways leading to cell death .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateModerateEnzyme inhibition
4-Chloro-N-(2-methylphenyl)benzenesulfonamideLowHighEnzyme inhibition and receptor modulation
N-(4-fluorophenyl)benzenesulfonamideHighLowEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-phenylbenzenesulfonamide?

The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting substituted benzoyl chlorides with aminosulfonamides in the presence of pyridine to yield sulfonamide derivatives. For example, thionyl chloride (SOCl₂) is used to generate acyl chlorides from carboxylic acids, which are then coupled with amino groups under controlled conditions . Purification typically involves recrystallization or column chromatography to isolate the product.

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation. Key parameters include refining hydrogen bonding networks and torsional angles to resolve the sulfonamide group’s conformation. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data . Crystallization conditions (solvent, temperature) must be optimized to obtain diffraction-quality crystals.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ ~10 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (1130–1370 cm⁻¹) and N-H bending (1600–1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns. Elemental analysis ensures stoichiometric purity .

Q. How does the chloro-substituent influence the compound’s reactivity in organic synthesis?

The electron-withdrawing chlorine atom at the 4-position enhances electrophilic substitution reactions on the benzene ring. It directs incoming substituents to meta/para positions, affecting regioselectivity in further functionalization (e.g., nitration, sulfonation) .

Advanced Research Questions

Q. What structural features correlate with the antitumor activity of sulfonamide derivatives like this compound?

Antitumor activity is linked to the sulfonamide moiety’s ability to inhibit tubulin polymerization or disrupt cell cycle pathways (e.g., G1/S arrest). Substituents like chloro and amino groups enhance hydrophobicity and target binding. COMPARE analysis with cancer cell line panels can identify structural analogs with shared mechanisms .

Q. How can gene expression profiling resolve contradictions in reported biological activities?

Microarray analysis of treated cell lines reveals transcriptional changes associated with specific pathways (e.g., apoptosis, DNA repair). For example, compounds causing S-phase depletion may upregulate p53 or downregulate cyclin-dependent kinases. This approach distinguishes off-target effects from primary mechanisms .

Q. What computational methods predict the compound’s binding affinity to bacterial targets like acps-pptase?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations model interactions with enzyme active sites. QSAR models using descriptors like logP, polar surface area, and H-bond donors predict antibacterial potency. Validation requires correlation with in vitro enzyme inhibition assays .

Q. How does the sulfonamide group participate in hydrogen bonding within crystal lattices?

The sulfonamide NH acts as a donor, forming hydrogen bonds with acceptor atoms (e.g., carbonyl oxygen or chloro groups). These interactions stabilize supramolecular architectures, as observed in analogs like 4-chloro-N-(3-methylphenyl)benzenesulfonamide, which forms dimeric chains via N-H⋯O=S bonds .

Q. What challenges arise in refining high-resolution crystallographic data for this compound?

Twinning or disordered solvent molecules complicate refinement. SHELXL’s TWIN and BASF commands resolve twinning, while PART instructions manage disorder. High-resolution data (<1.0 Å) allow anisotropic displacement parameter refinement for accurate thermal motion analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic modification of substituents (e.g., replacing chloro with trifluoromethyl or varying phenyl ring substituents) identifies pharmacophoric requirements. Biological screening against target assays (e.g., antimicrobial MIC, IC₅₀ in cancer cells) quantifies activity trends .

Methodological Considerations

Q. What protocols mitigate decomposition during synthesis or storage?

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Use anhydrous solvents (e.g., DMF, THF) during reactions to avoid hydrolysis.
  • Stabilize light-sensitive compounds with amber glassware .

Q. How to validate purity for biological assays?

  • HPLC : ≥95% purity with a C18 column and UV detection (λ = 254 nm).
  • TLC : Single spot in multiple solvent systems (e.g., ethyl acetate/hexane).
  • Melting Point : Sharp range (±2°C) confirms crystallinity .

Data Interpretation

Q. How to address discrepancies in cytotoxicity data across cell lines?

Use the NCI-60 cancer cell line panel to assess selectivity. COMPARE algorithm correlates activity patterns with known mechanisms (e.g., tubulin inhibitors vs. topoisomerase poisons). Statistical validation (e.g., Pearson correlation coefficients) identifies outliers .

Q. What analytical strategies distinguish polymorphic forms of the compound?

  • PXRD : Unique diffraction patterns for each polymorph.
  • DSC/TGA : Thermal events (melting, decomposition) reveal stability differences.
  • Solid-state NMR : Resolves conformational variations in the sulfonamide group .

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